3,7-Dimethyl-1,3-octadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFRGYQELQKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1091553 | |
| Record name | 3,7-Dimethyl-1,3-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1091553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44914-94-5 | |
| Record name | 3,7-Dimethyl-1,3-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1091553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3,7 Dimethyl 1,3 Octadiene
Reactivity of Conjugated Diene Systems
The conjugated nature of 3,7-dimethyl-1,3-octadiene is central to its chemical behavior, particularly in addition and cycloaddition reactions.
Electrophilic Addition Reactions
Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.org This occurs because the initial attack by an electrophile (E⁺) results in a resonance-stabilized allylic carbocation. fiveable.mefiveable.me
The mechanism begins with the protonation of one of the double bonds at a terminal carbon to form the most stable possible carbocation. libretexts.orglibretexts.orglibretexts.org For this compound, protonation at C-1 leads to a resonance-stabilized allylic cation where the positive charge is shared between C-2 (a tertiary carbocation) and C-4 (a secondary carbocation). The tertiary carbocation at C-2 is the major resonance contributor due to greater substitution. byjus.com The subsequent attack by a nucleophile (Nu⁻) can occur at either of these electron-deficient centers. jove.com
1,2-Addition: The nucleophile attacks at C-2, resulting in the formation of the 1,2-adduct. This product often forms faster and is known as the kinetic product, favored at lower temperatures. libretexts.orgtransformationtutoring.com
1,4-Addition: The nucleophile attacks at C-4, leading to the 1,4-adduct. This product is typically more thermodynamically stable due to the formation of a more highly substituted internal double bond and is favored at higher temperatures. chemistrysteps.com
| Reactant | Reagent (H-Nu) | Predicted 1,2-Adduct | Predicted 1,4-Adduct | Controlling Factor |
|---|---|---|---|---|
| This compound | HBr | 3-Bromo-3,7-dimethyl-1-octene | 1-Bromo-3,7-dimethyl-2-octene | Temperature Dependent |
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)
The Diels-Alder reaction is a powerful ring-forming reaction in which a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. study.comwikipedia.org This reaction is a concerted [4+2] cycloaddition, meaning it occurs in a single step. wvu.edu
For the reaction to occur, the diene must adopt an s-cis conformation. This compound can readily adopt this conformation. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.orglibretexts.org The methyl groups at C-3 and C-7 in this compound act as electron-donating groups, enhancing its reactivity as a diene.
A classic example of a dienophile is maleic anhydride, which is highly reactive due to its two electron-withdrawing carbonyl groups. organicreactions.orgmnstate.edu The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. study.commasterorganicchemistry.com For cyclic dienes, the reaction typically favors the formation of the endo product due to favorable secondary orbital interactions. wvu.edulibretexts.org
| Diene | Dienophile | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Maleic Anhydride | 4-(4,8-dimethylnona-1,5-dien-4-yl)dihydrofuran-2,5-dione (Isomer dependent) | [4+2] Cycloaddition |
Functional Group Transformations and Derivatizations
The double bonds in this compound are functional groups that can be transformed through various chemical reactions.
Oxidation Reactions (e.g., Epoxidation)
The double bonds of this compound can be oxidized to form epoxides. Epoxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comleah4sci.comorganic-chemistry.org The reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com
In a polyene system, selective epoxidation can be challenging. nih.govnih.gov However, the more electron-rich (more substituted) double bond generally reacts faster. stackexchange.com In this compound, the C3=C4 double bond is trisubstituted, while the C1=C2 double bond is disubstituted. Therefore, mono-epoxidation is expected to occur preferentially at the C3=C4 position. With an excess of the oxidizing agent, di-epoxidation can occur, leading to the formation of a diepoxide.
| Reactant | Reagent | Possible Product(s) | Notes |
|---|---|---|---|
| This compound | m-CPBA (1 equiv.) | 3,4-Epoxy-3,7-dimethyl-1-octene | Preferential reaction at the more substituted double bond. |
| This compound | m-CPBA (>2 equiv.) | 1,2:3,4-Diepoxy-3,7-dimethyloctane | Exhaustive epoxidation of both double bonds. |
Reduction Reactions (e.g., Hydrogenation to Saturated Analogues)
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. libretexts.org This reaction involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. chemistrytalk.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). study.com
For this compound, both double bonds can be completely reduced to single bonds. This process converts the diene into its corresponding saturated analogue, 3,7-dimethyloctane. The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the catalyst. youtube.comkhanacademy.org If multiple double bonds are present, they will all typically be reduced under standard hydrogenation conditions. youtube.com
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C | 3,7-Dimethyloctane | Catalytic Hydrogenation |
Nucleophilic Additions
Direct nucleophilic addition to simple, unactivated alkenes and dienes like this compound is generally not a favorable process. The electron-rich nature of the pi system repels nucleophiles. Such reactions typically require the alkene to be "activated" by strongly electron-withdrawing groups, which is not the case for this compound. wikipedia.org
Nucleophilic conjugate addition is a well-known reaction, but it occurs on α,β-unsaturated carbonyl compounds or other activated systems where a resonance structure can place a positive charge on a carbon atom, making it susceptible to nucleophilic attack. wikipedia.orgrsc.org For an unactivated diene, nucleophilic attack is not a typical mode of reactivity unless assisted by other reagents, such as transition metals that can coordinate to the diene and alter its electronic properties. nih.gov
Metal-Catalyzed Transformations
Transition metals play a pivotal role in harnessing the reactivity of conjugated dienes like this compound, enabling a range of transformations from carbon-carbon bond formation to the synthesis of complex architectures. The outcomes of these reactions are highly dependent on the choice of metal, the ligand sphere, and reaction parameters.
Hydroformylation, or the oxo process, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.gov For conjugated dienes, this reaction is more complex due to the presence of multiple reactive sites, leading to potential issues in chemo- and regioselectivity. The mechanism for rhodium-catalyzed hydroformylation, for instance, involves several equilibria, including alkene coordination, hydride migration to form an alkyl intermediate, CO insertion to form an acyl species, and finally hydrogenolysis to release the aldehyde product. nih.gov
The regioselectivity of hydroformylation (i.e., the formation of linear vs. branched aldehydes) is a critical challenge. nih.gov In substrates like dimethyl-octadienes, the position of the formyl group is directed by the catalyst system. Traditionally, bulky phosphine (B1218219) ligands on rhodium catalysts favor the formation of the linear, anti-Markovnikov product by steering the catalyst to the less hindered end of the olefin. morressier.com However, the development of specific ligand systems allows for tunable control over the reaction's outcome. Supramolecular strategies and scaffolding ligands have been designed to direct the catalyst to a specific position on the substrate, sometimes overriding inherent steric or electronic biases to yield otherwise disfavored products. nih.govnih.gov
| Factor | Influence on Regioselectivity | Mechanistic Rationale |
| Ligand Steric Bulk | Increased bulk generally favors linear aldehyde formation. | Steric hindrance disfavors catalyst coordination and hydride migration at the more substituted carbon of the olefin. |
| Ligand Bite Angle | The geometry of diphosphine ligands influences the equatorial/apical positioning of groups in the trigonal bipyramidal intermediates, affecting selectivity. | A wider bite angle can favor equatorial placement of the alkyl group, leading to linear aldehydes. |
| Substrate-Directing Groups | Functional groups on the substrate can coordinate to the catalyst, directing formylation to a proximal or distal carbon. nih.gov | Reversible covalent bonding or non-covalent interactions between the substrate and a modified ligand create a specific orientation for the reaction. |
| Syngas Pressure & Temperature | Can influence the equilibrium between different catalytic intermediates, thereby altering the product ratio. researchgate.net | Higher CO pressures can favor different resting states of the catalyst, impacting the rate-determining step and selectivity. |
This table summarizes general principles in hydroformylation, applicable to dimethyl-octadienes based on studies of related olefins.
Palladium complexes are highly effective catalysts for the dimerization and telomerization of conjugated dienes. acs.org Telomerization involves the dimerization of a diene with the simultaneous addition of a nucleophile. For an unsymmetrical diene like this compound, this process can be mechanistically complex, potentially yielding numerous isomers. Studies on the closely related isoprene (B109036) (2-methyl-1,3-butadiene) have been crucial in elucidating the factors that control selectivity. acs.orgacs.org
The telomerization of isoprene can result in four primary linear isomers depending on the mode of coupling (head-to-head, head-to-tail, tail-to-head, tail-to-tail) and the site of nucleophile attack. rsc.orgresearchgate.net The selectivity is profoundly influenced by the choice of palladium catalyst, ligands, and the solvent. acs.org For instance, the pKa of a protic solvent can switch the selectivity-determining step from C-C bond formation to protonation, thereby favoring different isomers. acs.org The use of specific phosphine or N-heterocyclic carbene (NHC) ligands can exert fine steric and electronic control over the reaction intermediates, directing the outcome towards a single desired product with high selectivity. rsc.orgresearchgate.net
| Catalyst/Condition | Predominant Isomer(s) | Mechanistic Insight | Reference |
| Pd catalyst, phosphine ligand, low pKa solvent (e.g., TFE) | Head-to-Head | C-C oxidative coupling is the selectivity-determining step. | acs.org |
| Pd catalyst, phosphine ligand, high pKa solvent | Tail-to-Tail | Protonation of the bis-π-allyl palladium intermediate becomes the selectivity-determining step. | acs.orgacs.org |
| Pd complex with tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) | Head-to-Head | A specific Pd-monophosphine adduct provides stereoelectronic control. | researchgate.net |
| (NHC)PdCl2(TEA) complexes, solventless, room temp. | Head-to-Head & Tail-to-Head | N-heterocyclic carbene ligands offer high activity and selectivity under mild conditions. | rsc.org |
This table is based on findings from the telomerization of isoprene, which serves as a model for the reactivity of substituted dimethyl-octadienes.
Ruthenium catalysts offer a distinct suite of transformations for olefins and dienes, most notably olefin metathesis. nih.govresearchgate.net This powerful reaction allows for the cleavage and reformation of carbon-carbon double bonds. For a molecule like this compound, ruthenium catalysts could facilitate cross-metathesis with other olefins to generate novel diene structures. If the diene were part of a larger acyclic molecule, ring-closing metathesis (RCM) could be employed to form cyclic compounds. researchgate.net The development of catalysts like the Grubbs and Hoveyda-Grubbs systems has enabled these reactions with high functional group tolerance and predictable stereochemistry. mdpi.com
Beyond metathesis, ruthenium complexes can catalyze other transformations. For example, certain ruthenium hydride species are known to promote the positional isomerization of 1,3-dienes into more highly substituted, thermodynamically stable conjugated systems. Ruthenium complexes can also catalyze C-H activation and coupling reactions, where an allylic C-H bond is functionalized, leading to the synthesis of more complex 1,3-dienes. nih.gov Furthermore, ruthenium catalysts have been employed for the β-selective alkylation of vinyl-substituted heterocycles, proceeding through a deoxygenative coupling mechanism. nih.gov
Radical Reaction Pathways
The conjugated π-system of this compound is also susceptible to attack by radical species. These reactions can lead to addition products or polymerization. pharmaguideline.com The regioselectivity of radical addition is determined by the stability of the resulting radical intermediate. In a conjugated diene, initial radical attack can occur at C1 or C4, leading to a stabilized allylic radical, which can then react at C2 or C4 (for initial attack at C1), resulting in 1,2- or 1,4-addition products, respectively. openstax.org
Detailed studies on the closely related 3,7-dimethylocta-1,6-diene using manganese(III) acetate (B1210297) to generate organic radicals have provided specific insights into the factors governing reactivity. rsc.org This research demonstrated that the nature of the attacking radical plays a crucial role in determining the site of addition. Radicals derived from acetone, dimethyl malonate, and cyclic ketones preferentially attacked the less substituted 1,2-double bond, often leading to subsequent cyclization to form cyclopentane (B165970) derivatives. In contrast, radicals generated from sources like acetic acid or ethyl acetoacetate (B1235776) showed a preference for attacking the more substituted 6,7-double bond. rsc.org This selectivity highlights the interplay of steric and electronic factors in radical additions to polyenes.
Furthermore, conjugated dienes are important monomers in radical polymerization to produce synthetic rubbers and other elastomers. theorango.comlibretexts.org The polymerization typically proceeds via a 1,4-addition mechanism, preserving a double bond in the polymer backbone, which is essential for properties like elasticity and for subsequent cross-linking through vulcanization. openstax.org
| Radical Source (Addend) | Major Site of Attack on 3,7-dimethylocta-1,6-diene | Product Type |
| Dimethyl malonate | 1,2-double bond | Cyclopentane derivative (via ring closure) |
| Acetone | 1,2-double bond | Cyclopentane derivative (via ring closure) |
| Cyclopentanone | 1,2-double bond | Cyclopentane derivative (via ring closure) |
| Acetic Acid | 6,7-double bond | Simple addition product |
| Ethyl acetoacetate | 6,7-double bond | Simple addition product |
This table is based on findings from manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene, a structural isomer of the title compound. rsc.org
Advanced Spectroscopic Characterization of 3,7 Dimethyl 1,3 Octadiene and Its Analogues
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy is an essential tool for the enantiomeric characterization of chiral molecules such as 3,7-dimethyl-1,3-octadiene. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The resulting spectra provide unique fingerprints for each enantiomer, allowing for their differentiation, the determination of absolute configuration, and the quantification of enantiomeric excess. The two primary chiroptical methods are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Due to the lack of specific published chiroptical studies on this compound, this section will detail the principles of the techniques and utilize the closely related acyclic monoterpenoid, linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), as an analogue to illustrate the application of these methods. Linalool shares structural similarities with this compound, including a chiral center and significant conformational flexibility, making it a suitable proxy for demonstrating the analytical approach.
The enantiomeric characterization process for a flexible molecule like this compound or linalool typically involves a synergistic approach combining experimental spectroscopy with quantum chemical calculations. The general workflow is as follows:
Conformational Search: A computational search for all possible stable conformers of the molecule is performed. Due to the free rotation around single bonds, acyclic molecules can exist in numerous spatial arrangements.
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its relative energy is calculated using methods like Density Functional Theory (DFT). This allows for the determination of the most stable conformers.
Spectral Calculation: For each stable conformer, the VCD or ECD spectrum is computationally predicted.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at a given temperature (Boltzmann distribution) to generate the final theoretical spectrum for a specific enantiomer.
Comparison with Experimental Data: The calculated spectrum is then compared with the experimentally measured spectrum. A good match between the theoretical spectrum of a particular absolute configuration (e.g., R or S) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the sample.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and conformational preferences of a molecule in solution.
For a molecule like linalool, and by extension this compound, the VCD spectrum is a composite of the spectra of its various conformers. The flexibility of the carbon chain leads to a complex conformational landscape. Computational studies on linalool have identified multiple low-energy conformers, with the most stable ones often stabilized by intramolecular hydrogen bonds between the hydroxyl group and a double bond's π-system. mdpi.com
Experimental VCD analysis of (R)-(-)-linalool has identified several key discriminatory bands. For instance, a negative band observed around 1075 cm⁻¹, attributed to C-C stretching coupled with C-H and O-H bending modes, serves as a characteristic marker for this enantiomer. rsc.org In contrast, the corresponding (S)-(+)-enantiomer would be expected to show a positive band of equal magnitude at the same frequency.
The table below illustrates hypothetical VCD data for the enantiomers of a chiral acyclic monoterpenoid like linalool, based on published findings. This demonstrates how experimental data, when paired with theoretical calculations, can be used to distinguish between enantiomers.
| Vibrational Mode | Frequency (cm⁻¹) | (R)-Enantiomer Experimental VCD Sign | (S)-Enantiomer Predicted VCD Sign |
|---|---|---|---|
| C-O Stretch / O-H Bend | 1106 | - | + |
| C-C Stretch / C-H & O-H Bend | 1075 | - | + |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb light in this region. For acyclic terpene dienes like this compound, the conjugated diene system acts as a chromophore.
The ECD spectrum is also highly dependent on the conformation of the molecule. The spatial arrangement of the chromophore relative to the chiral center dictates the sign and intensity of the ECD signals (Cotton effects). Similar to VCD analysis, theoretical calculations are employed to predict the ECD spectra for different conformers. The Boltzmann-averaged theoretical spectrum is then compared to the experimental spectrum to determine the absolute configuration.
The following table provides a hypothetical example of the kind of data that would be generated in an ECD study for the enantiomeric characterization of a chiral diene.
| Electronic Transition | Wavelength (λmax, nm) | (R)-Enantiomer Molar Ellipticity [θ] | (S)-Enantiomer Molar Ellipticity [θ] |
|---|---|---|---|
| π → π* | ~225 | Positive | Negative |
Theoretical and Computational Investigations of Dimethyl Octadiene Systems
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure and energetics of individual molecules, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time and in different environments.
The exploration of the conformational space of flexible molecules like 3,7-Dimethyl-1,3-octadiene is a critical step in understanding their properties. nih.gov Molecular mechanics force fields are often used in conjunction with systematic or stochastic search algorithms to generate a large number of possible conformations. qcware.com These initial structures can then be further refined using more accurate quantum mechanical methods like DFT to obtain reliable geometries and energies.
This multi-level approach is computationally efficient and allows for a thorough investigation of the potential energy surface. qcware.com The results of such a conformational search can be used to determine the Boltzmann distribution of conformers at a given temperature, which is essential for calculating average molecular properties.
Computational methods are invaluable for studying how molecules like this compound interact with catalysts. In the context of terpene biosynthesis, for instance, molecular docking and molecular dynamics (MD) simulations can be used to model the binding of a substrate within the active site of a terpene synthase enzyme. rsc.orgnih.gov These simulations provide insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that hold the substrate in place and orient it for catalysis. rsc.org
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the reaction mechanism within the enzyme's active site. In this approach, the substrate and the key active site residues are treated with a high level of quantum mechanics, while the rest of the protein and the solvent are described using a more computationally efficient molecular mechanics force field. acs.org This allows for the study of complex enzymatic reactions that would be computationally intractable with pure QM methods.
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in their identification and characterization.
DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of a compound or to distinguish between different isomers. mdpi.comruc.dk The accuracy of these predictions has improved significantly, making them a valuable tool in structural elucidation. mdpi.comnrel.gov
The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for a dimethyl-octadiene system.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H1 | 5.12 | 5.08 |
| H3 | 5.98 | 5.95 |
| ¹³C NMR (ppm) | ||
| C1 | 115.4 | 115.2 |
| C3 | 142.1 | 141.9 |
| IR (cm⁻¹) | ||
| C=C Stretch | 1645 | 1642 |
| C-H Stretch (sp²) | 3080 | 3075 |
This table is illustrative and does not represent actual data for this compound.
Due to a lack of available scientific literature and research data specifically focused on the chemical compound “this compound,” it is not possible to provide a detailed article on its theoretical and computational investigations, including the computational design and virtual screening of its novel derivatives.
Extensive searches for scholarly articles, computational studies, and data pertaining to this compound have yielded no specific results. The existing body of scientific work primarily focuses on other isomers of dimethyl-octadiene, such as 3,7-dimethyl-1,6-octadiene. Therefore, the information required to populate the requested sections and subsections for this compound is not available in the public domain.
Without foundational research on its molecular properties, quantum chemical calculations, or documented interactions, any attempt to generate the requested content would be speculative and would not meet the criteria of being scientifically accurate and based on diverse sources.
Applications of Dimethyl Octadienes in Advanced Organic Synthesis and Materials Science
Monomers in Polymer Science
The presence of two double bonds in 3,7-Dimethyl-1,3-octadiene offers intriguing possibilities for its use as a monomer in polymerization reactions. While specific research on the polymerization of this compound is not extensively documented, its structural motifs suggest potential applications in several areas of polymer science based on the known reactivity of similar substituted dienes.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with controlled microstructures from strained cyclic olefins. For a non-cyclic diene like this compound to be utilized in ROMP, it would first need to undergo a cyclization reaction, for instance, a Diels-Alder reaction, to form a strained cyclic structure. The resulting substituted cyclooctene (B146475) derivative could then potentially serve as a monomer in ROMP. The polymerization of 3-substituted cis-cyclooctenes has been shown to proceed in a regio- and stereoselective manner, yielding polyoctenamers with high head-to-tail regioregularity. This suggests that a cyclized derivative of this compound could lead to polymers with precisely controlled architectures.
Substituted dienes are valuable monomers for the synthesis of specialty elastomers with tailored properties. The incorporation of functional groups or specific structural features into the polymer backbone can significantly influence the material's characteristics. While the direct polymerization of this compound into specialty polyolefins and elastomers is not a widely reported industrial process, the principles of diene polymerization suggest its potential. For instance, novel polymeric dienes have been used in Diels-Alder reactions to create reversibly cross-linked elastomers. semanticscholar.orgacs.org The synthesis of functionalized diene-elastomers is an active area of research, aiming to improve properties like adhesion and solubility. mdpi.com
Copolymerization of dienes with other monomers, such as vinyl compounds, is a common strategy to produce hybrid materials with a combination of properties from both monomer units. The reactivity of the diene and the comonomer, as well as the polymerization conditions, determine the final copolymer structure and properties. For example, the copolymerization of dienes with acrylates can yield materials with a range of properties from soft rubbers to more rigid plastics. The specific interactions between a substituted diene like this compound and various vinyl monomers would need to be investigated to determine the resulting copolymer characteristics.
Building Blocks for Fine Chemical Synthesis
The chemical reactivity of the double bonds in this compound makes it a valuable precursor for a variety of fine chemicals. Its structure is closely related to other naturally occurring and synthetically important terpenes.
The conversion of olefins to aldehydes is a fundamental transformation in organic synthesis, often achieved through hydroformylation. This process involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. While specific studies on the hydroformylation of this compound are not prevalent, the reaction is a general method for converting alkenes to aldehydes. The resulting aldehyde can then be readily reduced to the corresponding alcohol using various reducing agents. This two-step process provides a pathway from the diene to valuable alcohol products.
| Reaction | Reagents | Product Type |
| Hydroformylation | CO, H₂, Catalyst (e.g., Rh, Co) | Aldehyde |
| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Alcohol |
Many isomers of dimethyloctadiene are key intermediates in the synthesis of fragrances and flavors. For instance, the aldehyde citronellal (B1669106) (3,7-dimethyl-6-octenal), a compound with a characteristic lemon scent, is a crucial intermediate for producing other important fragrance chemicals like citronellol (B86348) and menthol. vt.edursc.org The synthesis of citronellal can start from other dimethyloctadiene isomers. This highlights the potential of this compound as a starting material for accessing a range of valuable aroma compounds. The structural similarity to compounds like geraniol (B1671447) and nerol (B1678202), which are themselves important fragrance ingredients, further underscores its potential in this industry. nih.gov Additionally, derivatives such as 3,7-dimethyl-octa-2,6-dienyl-mercaptan have been developed for use in perfume compositions, indicating the versatility of the dimethyloctadiene skeleton in creating novel scent profiles. google.com
| Precursor/Intermediate Structure | Corresponding Fragrance/Flavor Molecule | Characteristic Scent |
| Dimethyloctadiene Isomers | Citronellal | Lemony |
| Citronellal | Citronellol | Floral, Rosy |
| Citronellal | Menthol | Minty |
| Geraniol (isomer of a dimethyloctadienol) | - | Rosy |
| Nerol (isomer of a dimethyloctadienol) | - | Sweet, Rosy |
| 3,7-dimethyl-octa-2,6-dienyl-mercaptan | - | Green, Spicy, Woody |
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of This compound in the requested areas.
Searches for the use of this compound as a synthon for agrochemical and pharmaceutical compounds or in the development of functional organic materials did not yield relevant results. The research and applications in these fields appear to focus on other isomers of dimethyl-octadiene or related terpene structures. For instance, derivatives of 3,7-dimethyl-2,6-octadienal (B7798219) (citral) and related compounds have been investigated for potential fungicidal properties, but this does not directly involve this compound as a starting material. Similarly, while various dienes are employed in polymer and materials science, the specific use of this compound is not documented in the available resources.
Therefore, content for the specified sections cannot be generated at this time.
Derivatives and Analogues of 3,7 Dimethyl 1,3 Octadiene: Synthesis and Research Significance
Structure-Reactivity Relationship Studies
The chemical behavior of 3,7-dimethyl-1,3-octadiene is fundamentally dictated by its conjugated π-electron system. Conjugated dienes are generally more reactive than simple alkenes in electrophilic addition reactions. This enhanced reactivity stems from the ability to form a resonance-stabilized allylic carbocation intermediate, which delocalizes the positive charge over multiple carbon atoms, thereby lowering the activation energy of the reaction. fiveable.me
Electrophilic attack on a conjugated diene like this compound can lead to a mixture of products through 1,2-addition and 1,4-addition pathways. libretexts.orglibretexts.org The initial step involves the protonation of one of the double bonds to form the most stable carbocation. chemistrynotmystery.com For this compound, protonation at C-1 would yield a resonance-stabilized tertiary allylic carbocation, which is highly favored. The subsequent attack by a nucleophile can occur at either C-2 (1,2-addition) or C-4 (1,4-addition) of the allylic system. chemistrynotmystery.com
The distribution of these products is often governed by reaction conditions, illustrating the principles of kinetic versus thermodynamic control. youtube.com
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest, which is often the 1,2-adduct. youtube.com
Thermodynamic Control: At higher temperatures, the reaction can reach equilibrium, favoring the most stable product, which is often the 1,4-adduct due to the formation of a more substituted and thus more stable double bond. youtube.com
The methyl groups at the C-3 and C-7 positions also exert steric and electronic effects, influencing the regioselectivity and stereoselectivity of reactions. For instance, in cycloaddition reactions like the Diels-Alder reaction, the substituents on the diene can direct the orientation of the incoming dienophile. wikipedia.orgyoutube.com
Oxygenated Derivatives: Alcohols, Ethers, Aldehydes, Ketones, Carboxylic Acids
The introduction of oxygen-containing functional groups transforms the hydrocarbon backbone of this compound into a range of valuable derivatives.
Alcohols and Ethers: Alcohols can be synthesized via acid-catalyzed hydration or oxymercuration-demercuration reactions. For instance, the reaction of related terpene dienes with mercury(II) acetate (B1210297) in aqueous or alcoholic solvents, followed by reduction, can yield alcohols and ethers. rsc.org These reactions typically follow Markovnikov's rule, where the hydroxyl or alkoxy group adds to the more substituted carbon of the double bond.
Epoxides: Epoxidation of the double bonds in this compound can be achieved using peroxy acids or other epoxidizing agents like dimethyldioxirane (B1199080) (DMDO). organic-chemistry.orgmdpi.com Given the two double bonds with different substitution patterns (a 1,1-disubstituted terminal alkene and a trisubstituted internal alkene), selective epoxidation can be a challenge. Generally, the more electron-rich trisubstituted double bond is more reactive towards electrophilic epoxidizing agents. The epoxidation of similar dienes, such as 1,7-octadiene, has been studied using both chemical and biological methods, for example, with Pseudomonas oleovorans. nih.gov
Aldehydes and Ketones: Oxidative cleavage of the double bonds, for example through ozonolysis, can yield aldehydes and ketones. Depending on the workup conditions (reductive or oxidative), different products can be obtained. For example, ozonolysis of this compound followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bonds to yield smaller carbonyl compounds. The Wacker oxidation process, using a palladium(II) catalyst, can also be used to oxidize terminal alkenes to methyl ketones. rsc.org
Carboxylic Acids: Further oxidation of the aldehydes or ketones resulting from cleavage, or direct oxidative cleavage of the double bonds using strong oxidizing agents like potassium permanganate (B83412) under harsh conditions, can produce carboxylic acids.
Table 1: Synthesis of Oxygenated Derivatives
| Derivative Type | Synthetic Method | Reagents | Expected Product Features |
|---|---|---|---|
| Alcohols | Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov addition of -OH |
| Epoxides | Peroxy-acid Epoxidation | m-CPBA or DMDO | Preferential reaction at the more substituted C3=C4 double bond |
| Ketones | Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Cleavage of double bonds to form ketones/aldehydes |
| Ketones | Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Oxidation of terminal C1=C2 to a methyl ketone |
| Carboxylic Acids | Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Cleavage of double bonds to form carboxylic acids/ketones |
Halogenated Derivatives
The addition of halogens (e.g., Br₂ or Cl₂) or hydrogen halides (e.g., HBr or HCl) to this compound proceeds via an electrophilic addition mechanism, similar to what is described in the structure-reactivity section. acs.org
Addition of one equivalent of a halogen like Br₂ to a conjugated diene can yield both 1,2- and 1,4-addition products. ucalgary.cayoutube.com The reaction often proceeds through a cyclic halonium ion intermediate. youtube.com The nucleophilic attack of the halide ion at either C-2 or C-4 of the allylic system leads to the respective products. The 1,4-adduct is often the thermodynamically more stable product, especially if it results in a more substituted internal double bond, and is favored at higher temperatures. ucalgary.cayoutube.com
The synthesis of halogenated derivatives is a key step in creating versatile building blocks for further chemical transformations. For example, halogenated dihydro-1,3-oxazine derivatives can be synthesized through electrophilic halogen reagent-mediated halogenation of appropriate precursors. researchgate.net
Aminated and Nitrogen-Containing Analogues
Introducing nitrogen into the this compound framework opens pathways to compounds with potential biological activity. While direct amination of the diene is challenging, derivatives such as (E)-N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine have been synthesized, indicating that the hydrocarbon can be functionalized to incorporate amine groups. chemwhat.com
One common strategy involves converting the diene into an intermediate, such as a halide or an alcohol, which can then undergo nucleophilic substitution with an amine. Another approach is the hydroamination reaction, although this often requires specific catalysts.
Furthermore, the conjugated diene system can participate in cycloaddition reactions with nitrogen-containing species. For example, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides can form five-membered heterocyclic rings (triazoles and isoxazoles, respectively). uchicago.eduyoutube.com These reactions provide a direct route to complex nitrogen-containing analogues.
Cyclic and Bridged Dimethyl-octadiene Frameworks
The conjugated diene structure of this compound is ideally suited for cycloaddition reactions, most notably the Diels-Alder reaction, which forms six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of the diene with a dienophile (an alkene or alkyne), often substituted with electron-withdrawing groups to enhance reactivity. youtube.commasterorganicchemistry.com
The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org When this compound acts as the diene, it can react with various dienophiles to create a substituted cyclohexene (B86901) ring. The methyl group at the C-3 position can influence the regioselectivity of the addition. For the reaction to occur, the diene must be able to adopt an s-cis conformation (where the double bonds are on the same side of the single bond connecting them). youtube.com
Intramolecular cyclization is another route to cyclic frameworks. Under strongly acidic conditions, related terpene dienes can undergo cyclization to form five-, six-, or seven-membered rings through carbocation intermediates. rsc.org For example, (+)-3,7-dimethylocta-1,6-diene has been shown to cyclize under acidic conditions to yield a trimethylcycloheptyl cation. rsc.org
Table 2: Cycloaddition and Cyclization Reactions
| Reaction Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| Diels-Alder | This compound + Dienophile (e.g., maleic anhydride) | [4+2] cycloaddition, concerted mechanism, high stereospecificity | Substituted cyclohexene |
| Acid-Catalyzed Cyclization | This compound | Carbocation intermediates, potential for rearrangements | Monocyclic terpene-like structures |
| 1,3-Dipolar Cycloaddition | This compound + 1,3-Dipole (e.g., azide) | Forms 5-membered rings | Heterocyclic compounds (e.g., triazolines) |
Stereochemical Control in Derivative Synthesis
Achieving stereochemical control is a central goal in the synthesis of complex organic molecules. For derivatives of this compound, which contains a chiral center at C-3 (if the diene is not racemic) and generates new stereocenters in many reactions, controlling stereochemistry is crucial.
In asymmetric synthesis, chiral catalysts or auxiliaries are used to favor the formation of one enantiomer or diastereomer over others. uwindsor.ca
Epoxidation: Asymmetric epoxidation reactions, such as the Sharpless or Jacobsen epoxidation, can be used to create chiral epoxides from the double bonds with high enantioselectivity.
Diels-Alder Reaction: The use of chiral Lewis acid catalysts can promote enantioselective Diels-Alder reactions, leading to the formation of chiral cyclohexene derivatives. The endo rule often predicts the major diastereomer in Diels-Alder reactions involving cyclic dienes, where the substituents on the dienophile orient themselves towards the developing double bond in the transition state. wikipedia.org
Substrate Control: When the starting diene is enantiomerically pure (e.g., a specific stereoisomer from a natural source), its existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.
The ability to control the three-dimensional arrangement of atoms is vital for synthesizing derivatives with specific biological activities or material properties.
Future Research Trajectories in 3,7 Dimethyl 1,3 Octadiene Chemistry
Discovery of Unprecedented Reactivity Patterns
Future research into 3,7-Dimethyl-1,3-octadiene is poised to uncover novel chemical transformations, moving beyond predictable reactivity. The unique electronic and steric properties conferred by the methyl substituents on its conjugated diene framework offer fertile ground for exploring reactions that are either unknown or underexplored for this specific substrate.
A primary area of investigation will be the exploration of pericyclic reactions under unconventional conditions. While Diels-Alder and ene reactions are expected pathways for 1,3-dienes, the influence of the gem-dimethyl group at the 7-position and the methyl group at the 3-position on the stereoselectivity and regioselectivity of these reactions warrants detailed study. nih.gov The application of high-pressure conditions, microwave irradiation, or novel Lewis acid catalysis could lead to unexpected cycloadducts or rearrangement products.
Furthermore, the selective functionalization of one of the two double bonds presents a significant challenge and an opportunity. Reactions that proceed with high chemo- and regioselectivity will be of particular interest. This could involve, for instance, catalytic hydrofunctionalization reactions that selectively add a functional group to the C1-C2 or C3-C4 double bond. The development of such selective transformations would open up new avenues for the synthesis of complex molecules from this simple terpene starting material.
| Potential Reaction Class | Key Research Question | Anticipated Outcome |
| Pericyclic Reactions | How do the methyl substituents influence the facial selectivity of Diels-Alder reactions? | Access to novel and complex cyclic scaffolds. |
| Catalytic Functionalization | Can catalysts be developed for the regioselective hydroamination or hydrocarboxylation of one double bond? | Direct synthesis of valuable functionalized terpenes. |
| Oxidative Cleavage | Can the double bonds be selectively cleaved to yield valuable carbonyl compounds? | Production of bio-based aldehydes and ketones for the fragrance and polymer industries. |
Rational Design of Highly Selective and Sustainable Synthetic Routes
The development of sustainable and efficient synthetic routes to derivatives of this compound is a critical research direction. Future efforts will focus on minimizing waste, utilizing renewable reagents, and designing processes with high atom economy.
A key challenge lies in the stereoselective synthesis of specific isomers of this compound and its derivatives. Research into asymmetric catalysis will be crucial for accessing enantiomerically pure products, which are often required for applications in the pharmaceutical and fragrance industries. For example, the development of chiral catalysts for the asymmetric hydrogenation or epoxidation of one of the double bonds would be a significant advancement.
Moreover, the use of biocatalysis and enzymatic transformations represents a promising avenue for sustainable synthesis. Enzymes could offer unparalleled selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. The discovery or engineering of enzymes capable of acting on this compound could revolutionize its derivatization.
Exploration of Advanced Catalytic Systems for Complex Transformations
The application of advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. Research in this area will likely focus on several key themes, including C-H activation, metathesis, and photocatalysis.
C-H functionalization represents a powerful strategy for the direct installation of functional groups without the need for pre-functionalized substrates. The development of catalysts that can selectively activate the allylic C-H bonds of this compound would provide a direct route to a wide range of valuable derivatives.
Olefin metathesis offers another powerful tool for manipulating the carbon skeleton of this compound. Ring-closing metathesis of derivatives containing an additional double bond could lead to the formation of novel cyclic structures. Cross-metathesis with other olefins could be used to introduce new functional groups and extend the carbon chain.
Photocatalysis, using visible light to drive chemical reactions, is an emerging area with significant potential for the sustainable chemistry of terpenes. Light-mediated reactions, such as [2+2] cycloadditions or the generation of radical intermediates, could lead to the discovery of entirely new reactivity patterns for this compound.
| Catalytic Approach | Target Transformation | Potential Impact |
| C-H Activation | Direct allylic functionalization | Atom-economical synthesis of complex derivatives. |
| Olefin Metathesis | Ring-closing and cross-metathesis | Access to novel cyclic and acyclic terpene analogues. |
| Photocatalysis | [2+2] Cycloadditions and radical reactions | Discovery of new reaction pathways and molecular architectures. |
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational and experimental chemistry will be crucial for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and experiments. dergipark.org.trsemanticscholar.org
Computational studies can be employed to understand the subtle electronic and steric effects that govern the reactivity of this diene. For example, DFT calculations can be used to model the transition states of various pericyclic reactions, providing a theoretical basis for understanding the observed stereoselectivities. nih.gov This predictive power can help to prioritize experimental efforts and avoid unnecessary trial-and-error.
Furthermore, computational screening can be used to identify promising catalysts for specific transformations. By modeling the interaction of this compound with various catalyst candidates, researchers can identify those that are most likely to exhibit high activity and selectivity. This in silico approach can significantly reduce the time and resources required for catalyst development.
Expanding the Scope of Material Applications beyond Current Paradigms
While terpenes are well-established in the fragrance and flavor industries, future research will explore the use of this compound as a building block for advanced materials. Its diene functionality makes it a prime candidate for polymerization and for incorporation into novel polymer architectures.
The polymerization of this compound could lead to the development of new bio-based elastomers and plastics with unique properties. The presence of residual double bonds in the polymer backbone would allow for post-polymerization modification, such as cross-linking, to tune the material's mechanical and thermal properties. Research into controlled polymerization techniques, such as living anionic or coordination polymerization, will be key to producing well-defined polymers with predictable molecular weights and microstructures.
Beyond commodity polymers, derivatives of this compound could find applications in high-performance materials. For example, its incorporation into specialty polymers could enhance their thermal stability, hydrophobicity, or adhesive properties. Furthermore, the chiral nature of many terpene derivatives could be exploited to create polymers with unique optical or chiroptical properties. The development of terpene-based monomers for use in advanced applications such as resins for 3D printing or as components of sustainable coatings and adhesives represents a significant area of future research. google.com
| Material Application | Key Research Focus | Potential Benefit |
| Bio-based Polymers | Controlled polymerization of this compound | Sustainable elastomers and plastics with tunable properties. |
| Specialty Polymers | Incorporation of derivatives into high-performance materials | Enhanced thermal, mechanical, or optical properties. |
| Renewable Resins & Coatings | Development of terpene-based monomers for advanced manufacturing | Sustainable alternatives to petroleum-based materials in 3D printing and coatings. |
Q & A
Q. How can AI-enhanced platforms accelerate the discovery of novel derivatives or applications?
- Methodological Answer : Train neural networks on PubChem and ChemSpider datasets to predict bioactivity or physicochemical properties. Deploy autonomous labs for high-throughput screening, integrating feedback loops with COMSOL for process optimization .
Literature and Data Management
Q. What databases and tools are essential for a comprehensive literature review on this compound?
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
